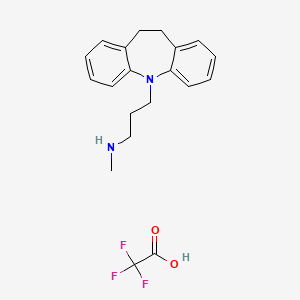
Desipramine trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desipramine trifluoroacetate is a chemical compound that combines desipramine, a tricyclic antidepressant, with trifluoroacetate, a derivative of trifluoroacetic acid. Desipramine is primarily used in the treatment of depression and other mood disorders. The trifluoroacetate component is often used in organic chemistry for various purposes, including as a reagent and intermediate in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desipramine trifluoroacetate can be synthesized by reacting desipramine with trifluoroacetic acid. The reaction typically involves dissolving desipramine in an appropriate solvent, such as methanol or ethanol, and then adding trifluoroacetic acid. The mixture is stirred at room temperature until the reaction is complete. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: Desipramine trifluoroacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to desipramine.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction will regenerate desipramine .
Scientific Research Applications
Desipramine trifluoroacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: It is studied for its effects on neurotransmitter systems and its potential use in treating neurological disorders.
Medicine: this compound is investigated for its antidepressant properties and its potential use in treating other mood disorders.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
Desipramine trifluoroacetate exerts its effects primarily through the inhibition of norepinephrine reuptake. This increases the availability of norepinephrine in the synaptic cleft, enhancing neurotransmission. It also has a lesser effect on serotonin reuptake. The trifluoroacetate component may influence the compound’s pharmacokinetics and stability .
Comparison with Similar Compounds
Desipramine Hydrochloride: Another salt form of desipramine, used similarly in the treatment of depression.
Imipramine: A tricyclic antidepressant with a similar mechanism of action but different pharmacokinetic properties.
Nortriptyline: Another tricyclic antidepressant, structurally similar to desipramine but with different clinical uses
Uniqueness: Desipramine trifluoroacetate is unique due to the presence of the trifluoroacetate group, which may enhance its stability and alter its pharmacokinetic profile compared to other desipramine salts .
Properties
CAS No. |
34289-31-1 |
|---|---|
Molecular Formula |
C20H23F3N2O2 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H22N2.C2HF3O2/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20;3-2(4,5)1(6)7/h2-5,7-10,19H,6,11-14H2,1H3;(H,6,7) |
InChI Key |
UFQHEQUKRIFMOM-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















